molecular formula C15H18N2O B14916920 N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide

N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide

Cat. No.: B14916920
M. Wt: 242.32 g/mol
InChI Key: XAGAWVUMMWZXRR-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide is a compound that features an indole moiety, a cyclopropane ring, and a carboxamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide typically involves the reaction of tryptamine with a cyclopropanecarboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound can interact with DNA and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences its biological activity.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18N2O/c1-10(17-15(18)11-6-7-11)8-12-9-16-14-5-3-2-4-13(12)14/h2-5,9-11,16H,6-8H2,1H3,(H,17,18)

InChI Key

XAGAWVUMMWZXRR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3CC3

Origin of Product

United States

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